N-(3-chloro-4-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, a bicyclic heterocyclic scaffold known for its pharmacological relevance. The core structure comprises a fused triazole and pyrazine ring system, with substitutions at key positions modulating its biological and physicochemical properties. At the 8-position, the methyl(propyl)amino group introduces both lipophilic and hydrogen-bonding capabilities, while the 3-oxo group enhances polarity. The acetamide side chain at the 2-position is linked to a 3-chloro-4-methoxyphenyl moiety, which likely influences target binding specificity and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O3/c1-4-8-23(2)16-17-22-25(18(27)24(17)9-7-20-16)11-15(26)21-12-5-6-14(28-3)13(19)10-12/h5-7,9-10H,4,8,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPVXRDGJYMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the 3-chloro-4-methoxyphenyl group and the methyl(propyl)amino group. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amination reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Modifications
The target compound shares structural homology with several derivatives of 1,2,4-triazolo[4,3-a]pyrazine, differing primarily in substituents at the 8-position and the acetamide-linked aryl group. Key analogues include:
Key Observations :
- Acetamide Aryl Groups : The 3-chloro-4-methoxyphenyl group in the target compound provides a mix of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may stabilize π-π interactions in binding pockets. This contrasts with the purely electron-donating 4-methoxybenzyl () or sterically hindered 2,5-dimethylphenyl ().
Physicochemical and Electronic Properties
- Molecular Weight : Estimated ~450–500 Da for the target compound, comparable to analogues (e.g., 469.944 Da for ).
- Polarity : The 3-oxo group and methoxy substituent enhance polarity relative to purely lipophilic derivatives (e.g., ).
- Isoelectronic Considerations: While the core structure is isoelectronic with other triazolopyrazines, steric and electronic differences in substituents (e.g., methyl(propyl)amino vs. sulfanyl) lead to divergent reactivity and binding profiles .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrazine core via condensation of pyrazine derivatives with triazole precursors. Key steps include:
- Amide coupling : Reaction of chloro-methoxyphenyl acetic acid derivatives with activated triazolopyrazine intermediates under controlled pH (7–9) and temperature (10–25°C) .
- Aminoalkylation : Introduction of methyl(propyl)amino groups via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Purification : Use of High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) to isolate the final product . Optimization : Adjusting reaction time (48–72 hours) and solvent polarity improves yield (reported 60–75%) .
Q. How is structural characterization performed, and what analytical techniques are critical for validation?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 478.15) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though successful crystallization requires slow evaporation in ethanol/water mixtures .
Q. What preliminary biological screening data exist, and how should researchers design assays to validate activity?
Initial studies suggest kinase inhibition (e.g., JAK2, IC ~150 nM) and anti-inflammatory potential (COX-2 inhibition, 40% at 10 µM) . Assay Design :
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-LYTE™ assay) with ATP concentrations adjusted to Km values .
- Cell-based assays : Test cytotoxicity (MTT assay) in HEK293 or HeLa cells, with IC determination via dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict target interactions and guide SAR studies?
Methodology :
- Target selection : Prioritize kinases (e.g., JAK2) based on structural homology with triazolopyrazine-binding proteins .
- Docking software : AutoDock Vina (with AMBER force field) calculates binding affinities. Grid parameters: 25 Å box centered on ATP-binding site .
- SAR analysis : Modify substituents (e.g., propyl vs. cyclopropyl groups) and evaluate ΔG (binding energy) changes. For example, bulkier alkyl groups reduce JAK2 affinity by 1.2 kcal/mol .
Q. How do stability studies under varying conditions (pH, temperature) inform formulation strategies?
Experimental Design :
- pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC (retention time shifts indicate hydrolysis) .
- Thermal stability : Heat to 60°C for 48 hours; >90% purity retained in inert atmospheres (N), but degradation accelerates under humidity (t = 12 hours at 75% RH) .
- Formulation : Lyophilization with trehalose (1:1 w/w) improves shelf life at 4°C .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Case Example : Discrepancies in COX-2 inhibition (40% vs. 15% at 10 µM) may arise from assay conditions.
- Troubleshooting :
Validate enzyme source (recombinant human vs. murine COX-2) .
Standardize pre-incubation time (20 minutes vs. 5 minutes) to ensure equilibrium .
Use positive controls (e.g., celecoxib) to calibrate activity thresholds .
Q. How are structure-activity relationship (SAR) studies designed to optimize pharmacological properties?
Stepwise Approach :
- Core modifications : Compare triazolopyrazine vs. triazolopyrimidine cores (latter reduces logP by 0.5) .
- Substituent effects :
- Methoxy group : Replacement with ethoxy increases metabolic stability (t from 2.1 to 4.3 hours in liver microsomes) .
- Propylamino group : Branching (isopropyl) enhances solubility (logS = -3.2 vs. -4.1 for linear) but reduces permeability (Papp = 8 × 10 cm/s) .
Methodological Tables
Q. Table 1: Comparative Synthesis Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amide coupling | DMF | 25 | EDC/HOBt | 68 |
| Aminoalkylation | THF | 10 | Triethylamine | 72 |
| Purification | Acetonitrile | 40 | Gradient HPLC | 95 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
